molecular formula C11H20N2O4S B2732996 Tert-butyl (4aR,7aS)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine-4-carboxylate CAS No. 1314399-42-2

Tert-butyl (4aR,7aS)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine-4-carboxylate

Cat. No.: B2732996
CAS No.: 1314399-42-2
M. Wt: 276.35
InChI Key: KOZDDZXSEPRNPZ-BDAKNGLRSA-N
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Description

Tert-butyl (4aR,7aS)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine-4-carboxylate is a complex organic compound, primarily studied in the fields of chemistry, biology, and materials science

Properties

IUPAC Name

tert-butyl (4aR,7aS)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4S/c1-11(2,3)17-10(14)13-5-4-12-8-6-18(15,16)7-9(8)13/h8-9,12H,4-7H2,1-3H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZDDZXSEPRNPZ-BDAKNGLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2C1CS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@H]2[C@@H]1CS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl (4aR,7aS)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine-4-carboxylate typically involves multiple steps:

  • Formation of the Thieno[3,4-b]pyrazine Core: : This step usually involves the cyclization of a precursor compound under acidic or basic conditions.

  • Carboxylation and Esterification:

  • Oxidation: : The dioxo groups are introduced through oxidation reactions, using agents like hydrogen peroxide or peracids.

  • Stereoselective Formation: : Ensuring the correct stereochemistry is crucial and can be controlled through chiral catalysts or starting materials.

Industrial Production Methods: Industrial production methods often involve scaling up the synthetic routes with optimizations for yield and cost-effectiveness. Key steps include:

  • Optimizing Reaction Conditions: : Temperature, pressure, and solvent choice are critical for maximizing yield.

  • Purification Techniques: : Crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (4aR,7aS)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine-4-carboxylate can undergo several types of chemical reactions:

  • Oxidation: : It can be further oxidized under strong oxidizing conditions.

  • Reduction: : Reducing agents can convert the dioxo groups to diols.

  • Substitution: : Nucleophilic substitution reactions can occur at the tert-butyl ester group.

Common Reagents and Conditions:
  • Oxidation: : Strong oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Sodium borohydride or lithium aluminum hydride.

  • Substitution: : Halides or other nucleophiles under acidic or basic conditions.

Major Products:
  • Oxidation: : Further oxidized derivatives.

  • Reduction: : Reduced forms with hydroxyl groups.

  • Substitution: : Substituted esters or acids.

Scientific Research Applications

Chemistry:
  • Catalysis: : This compound can serve as a ligand in organometallic catalysts, enhancing reaction rates and selectivity.

  • Material Science: : Utilized in the synthesis of polymers and advanced materials due to its unique structural properties.

Biology:
  • Biochemical Probes: : Employed in studying enzyme mechanisms and pathways.

  • Drug Development:

Medicine:
  • Diagnostic Agents: : Used in the development of imaging agents for medical diagnostics.

  • Therapeutics: : Investigated for therapeutic applications, particularly in the treatment of certain diseases.

Industry:
  • Chemical Manufacturing: : Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The compound exerts its effects through specific interactions with molecular targets. It can act as an inhibitor or activator of enzymes, binding to active sites and altering their activity. Key pathways involved include:

  • Enzyme Inhibition: : Blocking enzyme activity by binding to active sites.

  • Signal Modulation: : Affecting signaling pathways by interacting with receptors or other signaling molecules.

Comparison with Similar Compounds

Uniqueness: Tert-butyl (4aR,7aS)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine-4-carboxylate is unique in its structural configuration and functional groups, offering distinct reactivity and properties compared to similar compounds.

List of Similar Compounds:
  • Tert-butyl (4aR,7aS)-dioxo-pyrazine derivatives: : Variations with different ester groups or additional functional groups.

  • Hexahydro-thieno-pyrazine analogs: : Compounds with similar core structures but differing in substituent groups.

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